

ML-T7: A Technical Guide to Target Binding, Affinity, and Mechanism of Action

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Compound of Interest

Compound Name: ML-T7

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Abstract

ML-T7 is a novel small-molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) immune checkpoint. This document provides a comprehensive technical overview of **ML-T7**'s target engagement, binding affinity, and its downstream effects on immune signaling pathways. Quantitative binding data are presented, and detailed experimental methodologies are described to facilitate the replication and further investigation of **ML-T7**'s properties. Visual representations of key signaling pathways and experimental workflows are included to enhance understanding.

Target Identification and Binding

The primary molecular target of **ML-T7** is the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) protein, a critical negative regulator of immune responses.[1][2][3] **ML-T7** specifically binds to the FG-CC' cleft within the immunoglobulin variable (IgV) domain of Tim-3. [1][2] This cleft is a highly conserved region that serves as the binding site for key Tim-3 ligands, including phosphatidylserine (PtdSer) and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1).[1][2] By occupying this cleft, **ML-T7** competitively inhibits the interaction of Tim-3 with these natural ligands, thereby disrupting the downstream inhibitory signaling cascade.[3]

Binding Affinity

The binding affinity of **ML-T7** for both human and murine Tim-3 has been quantitatively determined, demonstrating a micromolar range of dissociation constants (Kd). These values indicate a potent interaction between the small molecule and its target protein.

Target Species	Binding Parameter	Value (μM)	Methodology
Human Tim-3 (hTim-3)	Kd	7.0	Not explicitly stated, likely Surface Plasmon Resonance or Isothermal Titration Calorimetry
Murine Tim-3 (mTim-3)	Kd	7.4	Not explicitly stated, likely Surface Plasmon Resonance or Isothermal Titration Calorimetry

Mechanism of Action and Signaling Pathways

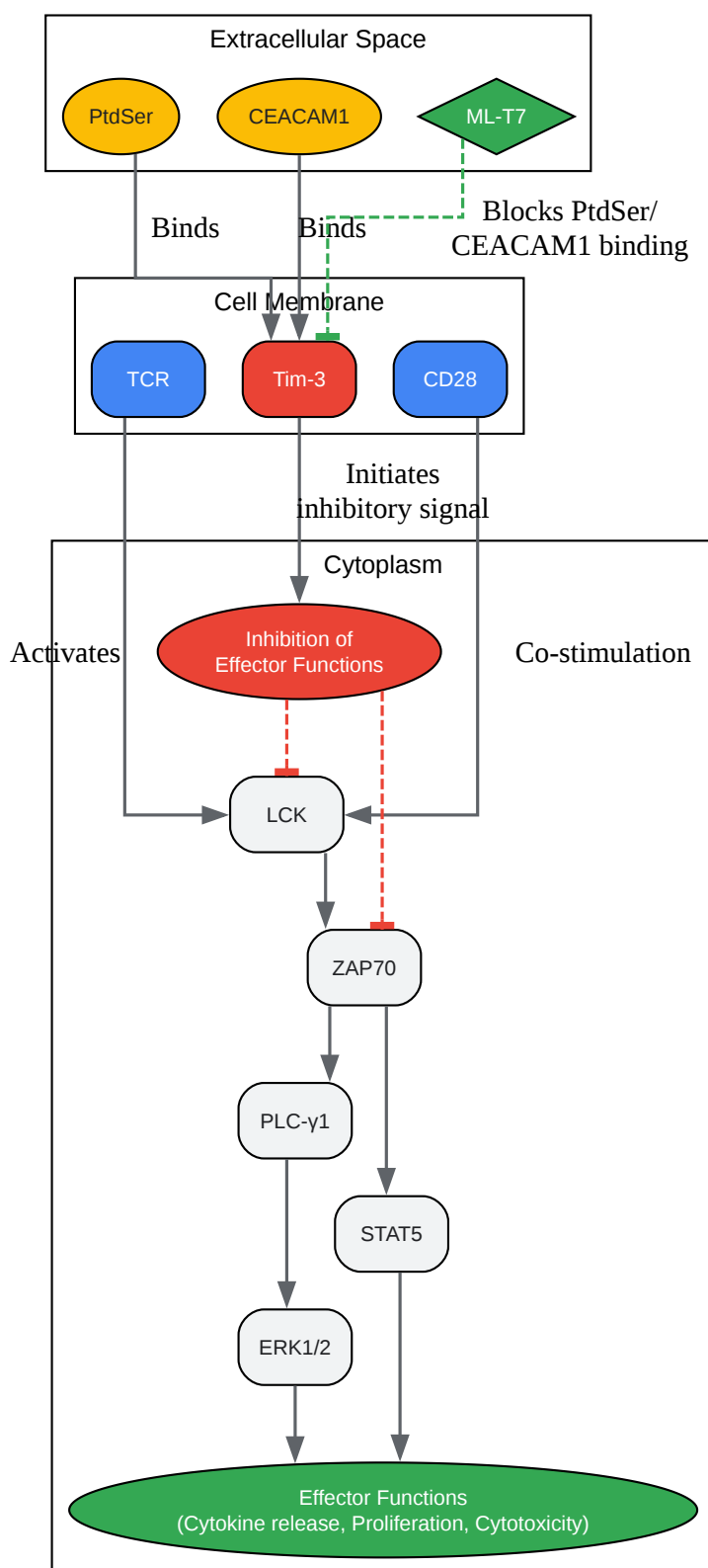
Tim-3 is known to suppress the function of various immune cells, including T-cells, Natural Killer (NK) cells, and Dendritic Cells (DCs), upon engagement with its ligands.^[1] By blocking the interaction of Tim-3 with PtdSer and CEACAM1, **ML-T7** effectively abrogates these inhibitory signals, leading to enhanced anti-tumor immunity.^{[1][3]}

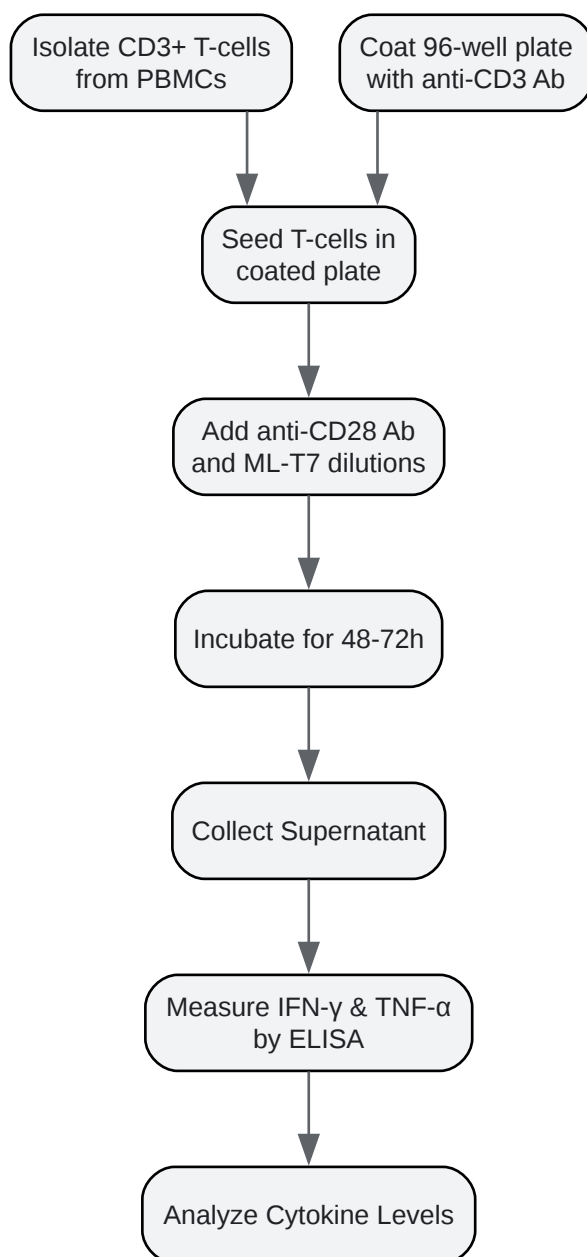
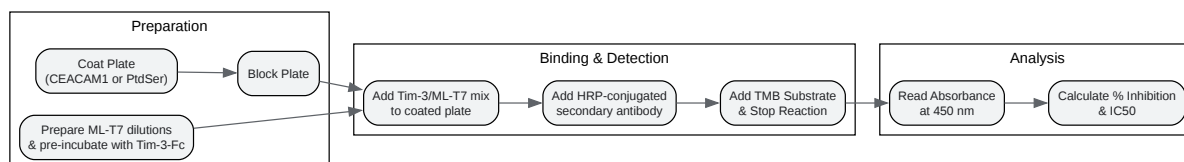
The binding of ligands to Tim-3 on T-cells typically leads to the phosphorylation of tyrosine residues in its cytoplasmic tail, initiating a signaling cascade that suppresses T-cell receptor (TCR) signaling and effector functions. **ML-T7** reverses this suppression. In vitro studies have shown that treatment with **ML-T7** enhances TCR/STAT5 signaling, leading to increased phosphorylation of downstream signaling molecules such as PLC-γ1, ZAP70, LCK, ERK1/2, and STAT5 upon T-cell activation.^[3] This results in increased T-cell proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytotoxicity.^[3]

Furthermore, **ML-T7** has been shown to promote the maturation and antigen-presenting capacity of DCs and enhance the killing activity of NK cells.^{[1][3]} Interestingly, **ML-T7** can also

impact DC function through Tim-4, which shares a similar FG-CC' loop structure with Tim-3.[\[1\]](#)
[\[2\]](#)

Signaling Pathway Diagrams





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